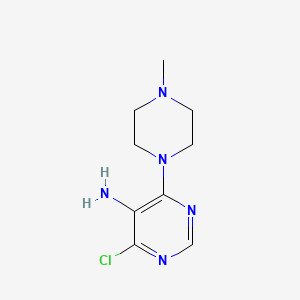

4-氯-6-(4-甲基哌嗪-1-基)嘧啶-5-胺

描述

The compound 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the chlorines in the 2,4,6-trichloropyrimidine precursor is retained, while the other positions are substituted with a methylpiperazin group and an amine. This structure suggests potential pharmacological activities, as pyrimidine derivatives are known to exhibit a wide range of biological properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the nucleophilic attack of amines on a trichloropyrimidine precursor. For instance, a series of 4-piperazinopyrimidines with a methylthio substituent at the 5-position were synthesized from 2,4,6-trichloropyrimidine by separating the isomers formed during the reaction with amines . Although the specific synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine is not detailed in the provided papers, it likely follows a similar pathway.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of a related compound, 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, was established using these methods . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity of the synthesized compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key step in their synthesis. The reactivity of these compounds can be influenced by the substituents on the pyrimidine ring, which can also affect their pharmacological properties. For instance, the introduction of a methylpiperazin group may enhance the compound's ability to interact with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceutical agents. These properties can be predicted based on the molecular structure and confirmed through experimental studies. For example, the crystal structure of a triazolopyrimidin derivative provided insights into its physical properties and potential interactions in the biological environment .

科学研究应用

抗结核活性的合成和评价

Vavaiya等人(2022年)的研究表明合成了乙基-1-(6-(4-取代乙酰基哌嗪-1-基)嘧啶-4-基)-5-氨基-1H-吡唑-4-羧酸酯,这是与4-氯-6-(4-甲基哌嗪-1-基)嘧啶-5-胺在结构上相关的化合物。该化合物显示出显著的抑制结核分枝杆菌的潜力,突显了它在抗结核疗法中的相关性 (Vavaiya et al., 2022)。

组胺H4受体配体

Altenbach等人(2008年)研究了一系列2-氨基嘧啶,包括4-氯-6-(4-甲基哌嗪-1-基)嘧啶-5-胺,作为组胺H4受体的配体。这些化合物的优化导致了在抗炎和抗痛觉治疗中的潜在应用,支持它们在疼痛管理和炎症控制中的作用 (Altenbach et al., 2008)。

双胆碱酯酶和Aβ聚集抑制剂

Mohamed等人(2011年)报告了一类2,4-二取代嘧啶的合成,其中包括4-氯-6-(4-甲基哌嗪-1-基)嘧啶-5-胺的衍生物。这些化合物对胆碱酯酶和淀粉样蛋白β的聚集都表现出强效抑制作用,表明它们在治疗阿尔茨海默病中的潜在用途 (Mohamed et al., 2011)。

脂氧合酶抑制

Asghari等人(2016年)的研究合成了5,5′-(乙烷-1,2-二基)双(3-((5-溴-6-甲基-2-叔丁基氨基嘧啶-4-基)硫基)-4H-1,2,4-三唑-4-胺)的衍生物,与4-氯-6-(4-甲基哌嗪-1-基)嘧啶-5-胺密切相关。这些化合物被评估为15-脂氧合酶的潜在抑制剂,暗示了它们在炎症性疾病中的应用 (Asghari et al., 2016)。

甲基嘧啶胺基的合成

Schmidt(2002年)的研究涉及合成化合物,包括6-氨基取代的(5-氯嘧啶-2,4-二基)双(杂环烯)盐,与4-氯-6-(4-甲基哌嗪-1-基)嘧啶-5-胺在结构上类似。这项研究增加了关于嘧啶衍生物的化学知识,这对于开发新药物可能至关重要 (Schmidt, 2002)。

富氮杂化物的抗结核研究

Vavaiya等人(2022年)的另一项研究专注于新型同源哌嗪-嘧啶-吡唑杂化物的抗结核活性。这项研究强调了嘧啶衍生物的重要性,包括4-氯-6-(4-甲基哌嗪-1-基)嘧啶-5-胺,在结核病治疗中的作用 (Vavaiya et al., 2022)。

未来方向

While specific future directions for “4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine” are not mentioned, similar compounds have been used in the design and synthesis of potential anti-tubercular agents . This suggests that “4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine” could potentially be used in similar research contexts.

作用机制

Target of Action

Similar compounds have been found to act as molecular chaperones . These chaperones promote the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

It can be inferred from the nature of molecular chaperones that this compound likely interacts with its target proteins to assist in their proper folding and function .

Biochemical Pathways

Given its role as a molecular chaperone, it can be inferred that this compound likely influences pathways related to protein synthesis, folding, and degradation .

Pharmacokinetics

The compound is described as a solid , suggesting that its bioavailability may be influenced by factors such as solubility and stability.

Result of Action

As a molecular chaperone, this compound likely contributes to the proper functioning of its target proteins, which could have various downstream effects depending on the specific proteins and pathways involved .

Action Environment

The compound is recommended to be stored at -20°c, in sealed storage, away from moisture and light , suggesting that these environmental factors could potentially affect its stability and efficacy.

属性

IUPAC Name |

4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5/c1-14-2-4-15(5-3-14)9-7(11)8(10)12-6-13-9/h6H,2-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUZRBRRNUSCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C(=NC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360166 | |

| Record name | 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |

CAS RN |

84762-68-5 | |

| Record name | 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)methyl]-2-methylpropan-1-amine](/img/structure/B1331904.png)